Ecgonine methyl ester hydrochloride

Catalog No.
S9073308
CAS No.
38969-40-3
M.F
C10H18ClNO3
M. Wt
235.71 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ecgonine methyl ester hydrochloride

CAS Number

38969-40-3

Product Name

Ecgonine methyl ester hydrochloride

IUPAC Name

methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

InChI

InChI=1S/C10H17NO3.ClH/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2;/h6-9,12H,3-5H2,1-2H3;1H/t6-,7+,8-,9+;/m0./s1

InChI Key

RLLMNWXOZDXKCQ-NPPHLGRCSA-N

Canonical SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC.Cl

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC.Cl

Ecgonine methyl ester hydrochloride is a chemical compound with the molecular formula C10H18ClNO3C_{10}H_{18}ClNO_3. It is a derivative of ecgonine, which is a natural alkaloid found in the coca plant. Ecgonine methyl ester hydrochloride is primarily recognized for its role as a metabolite of cocaine, and it has been studied for its potential therapeutic applications, particularly in pain relief without inducing anesthesia . The compound exists as a white crystalline powder and is soluble in water, making it suitable for various pharmaceutical formulations.

Typical of esters and amines. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, ecgonine methyl ester hydrochloride can hydrolyze to form ecgonine and methanol.
    C10H18ClNO3+H2OC9H15NO3+CH3OH+HClC_{10}H_{18}ClNO_3+H_2O\rightarrow C_{9}H_{15}NO_3+CH_3OH+HCl
  • Esterification: It can react with alcohols to form new esters, which may have different pharmacological properties.
  • Reduction: The compound can be reduced to yield various derivatives, potentially altering its biological activity.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for modification to enhance specific properties.

Ecgonine methyl ester hydrochloride can be synthesized through several methods:

  • Direct Esterification: This involves reacting ecgonine with methyl iodide or methyl sulfate in the presence of a base, leading to the formation of ecgonine methyl ester, which can then be converted to its hydrochloride salt.
  • Chemical Modification: Starting from cocaine or other related alkaloids, chemical modifications can yield ecgonine methyl ester hydrochloride through controlled hydrolysis and subsequent reactions.
  • Synthetic Routes from Natural Sources: Isolation from coca leaves followed by chemical transformations can also produce this compound.

Each method varies in efficiency and yield, with considerations for safety and environmental impact.

Ecgonine methyl ester hydrochloride has several applications:

  • Pharmaceutical Development: Investigated for use in developing analgesics that do not produce the addictive effects associated with cocaine.
  • Research Tool: Used in studies related to cocaine metabolism and pharmacology.
  • Potential Therapeutic Uses: Explored for conditions requiring pain management without sedation.

The compound's unique properties make it a candidate for further research into non-addictive pain relief options.

Interaction studies involving ecgonine methyl ester hydrochloride primarily focus on its pharmacokinetics and dynamics in relation to other substances:

  • Cocaine Interaction: As a metabolite, it interacts with the same pathways as cocaine but with differing effects on neurotransmitter systems.
  • Drug Metabolism: Studies indicate that it may influence the metabolism of other drugs due to shared metabolic pathways.
  • Synergistic Effects: Research is ongoing into how it might interact synergistically with other analgesics or CNS-active compounds.

Understanding these interactions is crucial for assessing its safety profile and therapeutic potential.

Ecgonine methyl ester hydrochloride shares structural similarities with several compounds derived from the coca plant and other alkaloids. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
CocaineC17H21NO4C_{17}H_{21}NO_4Potent stimulant; high abuse potential
EcgonineC9H11NO3C_{9}H_{11}NO_3Natural alkaloid; precursor to ecgonine methyl ester
BenzoylecgonineC16H19NO4C_{16}H_{19}NO_4Major metabolite of cocaine; less psychoactive
NorcocaineC16H19NO3C_{16}H_{19}NO_3Active metabolite; exhibits similar effects

Uniqueness of Ecgonine Methyl Ester Hydrochloride

Ecgonine methyl ester hydrochloride is unique due to its specific structure that allows it to act as an intermediate between cocaine and its metabolites. Its reduced potency compared to cocaine makes it an interesting candidate for research into safer analgesics. Additionally, its ability to be synthesized from both natural sources and synthetic routes distinguishes it from other compounds that may rely solely on one method of production.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

235.0975211 g/mol

Monoisotopic Mass

235.0975211 g/mol

Heavy Atom Count

15

UNII

VY81V42YYZ

Dates

Modify: 2023-11-21

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